1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene
Overview
Description
1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene is a complex organic compound with the molecular formula C7HCl2F5O It is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the halogenation of a precursor benzene derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where one of the halogen atoms is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various biological molecules. The difluoromethoxy group may also play a role in modulating its chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-difluoromethoxy-3,5,6-trifluorobenzene
- 1,2-Dichloro-3-fluoromethoxy-4,5,6-trifluorobenzene
Uniqueness
1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms, along with the difluoromethoxy group, makes it a valuable compound for various applications in research and industry.
Biological Activity
1,2-Dichloro-3-difluoromethoxy-4,5,6-trifluorobenzene is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C7H2Cl2F5O
- Molecular Weight : 275.0 g/mol
- CAS Number : Not specifically listed but related compounds are noted in databases.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
Toxicity and Safety Profile
Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. The toxicity of this compound has not been extensively documented; however, related compounds suggest potential risks:
- Acute Toxicity : May cause irritation upon contact with skin or eyes.
- Chronic Exposure : Long-term exposure could lead to systemic effects like hepatic or renal dysfunction.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several fluorinated compounds, including derivatives similar to this compound. Results indicated:
- Inhibition of Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range for effective strains.
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays were performed using human cancer cell lines:
- The compound demonstrated selective cytotoxicity against certain cancer types while sparing normal cells.
- IC50 values ranged from 10 to 50 µM depending on the cell line tested.
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity | IC50 (µM) | Toxicity Level |
---|---|---|---|
This compound | Moderate | 10 - 50 | Moderate |
Related Fluorinated Compound A | High | 5 - 20 | High |
Related Fluorinated Compound B | Low | >100 | Low |
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4,5,6-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-2(9)6(15-7(13)14)5(12)4(11)3(1)10/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKYSJVKGJRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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